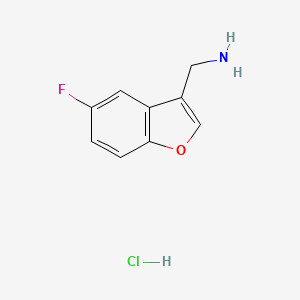

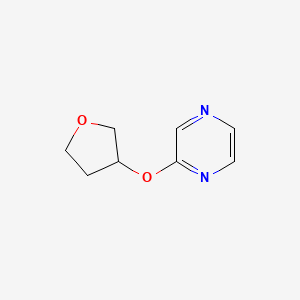

![molecular formula C15H15ClO B3013575 alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol CAS No. 6732-16-7](/img/structure/B3013575.png)

alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful control of conditions to maintain optical purity and achieve the desired functionalization. For instance, the synthesis of (R)-(-)-m-trimethylacetoxy-alpha-[(methylamino)methyl]benzyl alcohol hydrochloride involves a sequence of reactions starting from (R)-(-)-phenylephrine, including condensation with acetone, treatment with thallous ethoxide and trimethylacetyl chloride, and cleavage of the oxazolidine ring by hydrogen chloride in ethanol . This demonstrates the complexity and precision required in synthesizing alpha-substituted benzyl alcohols.

Molecular Structure Analysis

The molecular structure of alpha-substituted benzyl alcohols is characterized by the presence of a benzyl alcohol moiety with additional functional groups attached to the alpha carbon. The structure of these compounds can influence their reactivity and physical properties. For example, the presence of a methylamino group in the compound discussed in paper is crucial for its biological activity as a prodrug of phenylephrine.

Chemical Reactions Analysis

The chemical reactivity of alpha-substituted benzyl alcohols can be quite diverse, depending on the substituents present. The synthesis of alpha-(4-aminophenyl) ketones via a photoinduced SN1 reaction demonstrates the potential for these compounds to participate in nucleophilic aromatic substitution reactions . This type of reactivity could be relevant for further functionalization of alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol.

Physical and Chemical Properties Analysis

The physical and chemical properties of alpha-substituted benzyl alcohols are influenced by their molecular structure. For example, the solubility, melting point, and crystallization behavior can be affected by the presence of different functional groups. The study of the nucleation of alpha-para amino benzoic acid from ethanolic solutions provides insights into how molecular and solution-state interactions can dictate the crystallization process and the resulting polymorphic forms . Such information is valuable for understanding the properties of this compound and predicting its behavior in various solvents and conditions.

Applications De Recherche Scientifique

1. Intermediate in Chemical Synthesis

α-(Chloromethyl)-2,4-dichlorobenzyl alcohol, closely related to α-(Chloromethyl)[1,1'-biphenyl]-4-ethanol, is recognized as a crucial intermediate with broad applications. Significant advancements in the synthesis of this compound have been observed in China. Future research is expected to focus on enhancing the effectiveness of the synthesis process, potentially involving mesoporous molecular sieves, metal oxides, and chiral ligands (Li Ga, 2014).

2. In Lignin Model Compound Decomposition

In a study comparing metal chlorides and acetates as catalysts, the conversion of compounds structurally similar to α-(Chloromethyl)[1,1'-biphenyl]-4-ethanol was observed in sub- and supercritical water and ethanol conditions. This research aids in understanding the chemical behavior of complex organic molecules under various conditions, indicating potential applications in organic synthesis and biomass processing (B. Güvenatam et al., 2015).

3. Synthesis Optimization

Efforts to streamline the synthesis of compounds similar to α-(Chloromethyl)[1,1'-biphenyl]-4-ethanol have led to more environmentally friendly and efficient processes. The synthesis of 4,4'-Bis(chloromethyl)biphenyl, a compound structurally related, was optimized to avoid the use of high-risk reagents, indicating the potential for safer and more sustainable chemical manufacturing processes (X. Xiao, 2003).

4. Role in Catalytic Processes

The compound's structure has been utilized in studies involving Lewis acid catalysis, showcasing its potential in facilitating complex organic reactions and synthesizing valuable chemical intermediates (T. G. Back et al., 2003).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-chloro-3-(4-phenylphenyl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO/c16-11-15(17)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15,17H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHXNWGGDWFBBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CCl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

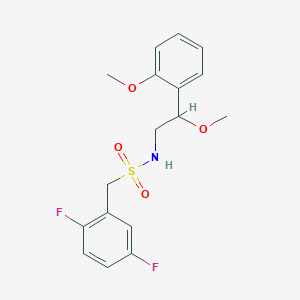

![3-Methyl-2-[(4-methylphenyl)methyl]-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3013495.png)

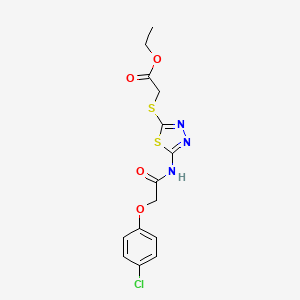

![3-[(4-fluorophenyl)methyl]-1,9-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013498.png)

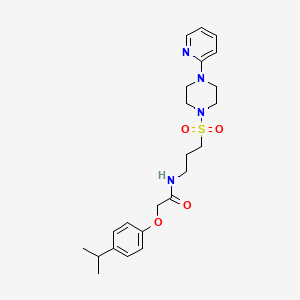

![N,N-Diethyl-2-[[2-(4-formylphenoxy)acetyl]-methylamino]acetamide](/img/structure/B3013504.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide](/img/structure/B3013507.png)

![3-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one](/img/structure/B3013512.png)

![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B3013513.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzamide](/img/structure/B3013515.png)